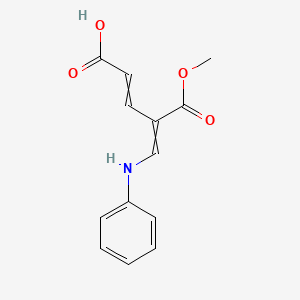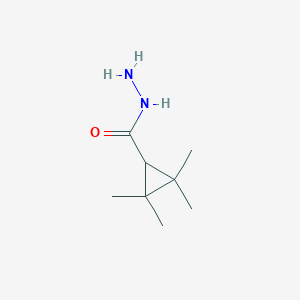![molecular formula C21H18N4O3S B14113079 3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 920479-08-9](/img/structure/B14113079.png)
3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require refluxing in ethanol with a base such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Formation of 3-methyl-6-(3-aminophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide.
Reduction: Formation of 3-methyl-6-(3-aminophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-phenylimidazo[2,1-b]thiazole
Uniqueness
3-Methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This compound’s structure allows for various modifications, making it a versatile scaffold for drug development .
Propiedades
Número CAS |
920479-08-9 |
|---|---|
Fórmula molecular |
C21H18N4O3S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-13(15-7-4-3-5-8-15)22-20(26)19-14(2)24-12-18(23-21(24)29-19)16-9-6-10-17(11-16)25(27)28/h3-13H,1-2H3,(H,22,26) |
Clave InChI |
NVJIYXZZXGHZAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)

![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)


![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
